2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid

Description

Ring System and Substituent Effects

- The 1,3-dihydroisoindole ring adopts a puckered conformation due to partial saturation, reducing aromaticity and increasing flexibility compared to fully aromatic analogs.

- The Fmoc group introduces steric hindrance, favoring conformations where its planar fluorene moiety aligns orthogonally to the isoindole ring to minimize van der Waals repulsion.

Computational Conformational Analysis

PubChem3D data reveals multiple low-energy conformers generated using the MMFF94s force field. Parameters include:

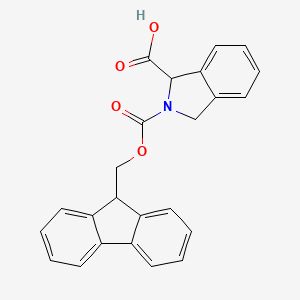

The predominant conformer (Figure 1) shows a twisted isoindole ring (dihedral angle: 25° between C1-C2-N-C8) and an extended Fmoc side chain .

Comparative Structural Analysis with Related Isoindole Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs (Table 1):

Key Observations:

- Fmoc vs. Boc Protection : The Fmoc group’s UV-active fluorene enhances monitoring in solid-phase synthesis, unlike Boc.

- Saturation Effects : Partial saturation in 1,3-dihydroisoindole reduces planarity vs. fully aromatic 2H-isoindole derivatives, altering π-π stacking.

- Chirality : The (1S) configuration contrasts with racemic Fmoc-DL-Idc-OH, affecting enantioselective binding in drug design.

This structural versatility underscores its utility in peptide synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLDAMFCNLVPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373254 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-59-2 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-Fmoc-1,3-dihydro-2H-isoindole carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid typically involves the following steps:

Fmoc Protection: The amino group of the target molecule is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Cyclization: The protected amino acid undergoes cyclization to form the isoindole ring. This step often requires the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC).

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to enhance efficiency and scalability. The use of high-throughput purification methods, such as preparative HPLC, ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide coupling.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Peptides: The primary products formed from coupling reactions are peptides, which can be further modified or elongated.

Functionalized Isoindoles: Substitution reactions yield isoindole derivatives with various functional groups, expanding the compound’s utility in different applications.

Applications De Recherche Scientifique

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and peptidomimetics.

Biology: The compound is used to synthesize peptide-based probes and inhibitors for studying protein-protein interactions and enzyme functions.

Medicine: It plays a role in the development of peptide-based therapeutics, including antimicrobial peptides and peptide vaccines.

Industry: The compound is used in the production of peptide-based materials and coatings with specific properties.

Mécanisme D'action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further coupling reactions. The compound’s stability and ease of removal make it an ideal choice for peptide synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Fmoc Protection

Compound 1 : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structure : Features a piperazine ring instead of isoindole.

- Physical Properties :

Compound 2 : 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-{2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-ethyl]-pyrrol-1-yl}-hexanoic Acid (Compound 25 in )

- Structure : Contains dual Fmoc groups and a pyrrole ring.

- Synthesis: Prepared via reaction of 6-amino-2-(Fmoc)aminohexanoic acid with acetic acid, yielding 75% purity after chromatography .

- Applications : Suitable for multi-step peptide synthesis due to dual protection.

Compound 3 : 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic Acid (CAS 154938-68-8)

Key Observations :

- Compound 2 ’s dual Fmoc groups enable orthogonal protection strategies but may complicate purification due to increased hydrophobicity .

Activité Biologique

2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid (commonly referred to as Fmoc-Dihydroisoindole) is a compound of interest in medicinal chemistry and drug development. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) group, provides significant potential for biological activity, particularly in the context of peptide synthesis and as a building block for various pharmaceutical applications.

- Molecular Formula : C24H19NO4

- Molecular Weight : 385.41 g/mol

- CAS Number : 204320-59-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer properties : Some derivatives have shown inhibitory effects on cancer cell lines.

- Antimicrobial activity : Certain isoindole derivatives demonstrate effectiveness against bacterial strains.

- Neuroprotective effects : Potential applications in neurodegenerative diseases are being explored.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : The compound can modulate receptors that are critical in cellular signaling pathways.

Anticancer Activity

A study conducted by Zhang et al. (2023) evaluated the anticancer properties of various Fmoc-protected isoindoles, including our compound of interest. The findings revealed that:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 µM to 15 µM.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Fmoc-Dihydroisoindole | MCF-7 | 10 | Apoptosis induction |

| Fmoc-Dihydroisoindole | HeLa | 12 | Cell cycle arrest |

Antimicrobial Activity

In another study by Liu et al. (2022), the antimicrobial efficacy of Fmoc-Dihydroisoindole was assessed against several bacterial strains:

- Bacterial Strains Tested : E. coli, S. aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | >100 | No activity |

| S. aureus | 50 | Moderate activity |

Neuroprotective Effects

Research published by Chen et al. (2024) highlighted the neuroprotective effects of isoindole derivatives in models of oxidative stress:

- Model Used : PC12 cells exposed to H2O2.

- Results : The compound reduced oxidative stress markers significantly, indicating potential for neuroprotection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Fmoc)-1,3-dihydroisoindole-1-carboxylic Acid?

- Methodology : The compound is typically synthesized via Fmoc protection strategies. A common approach involves coupling Fmoc-Cl (9-fluorenylmethyl chloroformate) to the amine group of 1,3-dihydroisoindole-1-carboxylic acid under basic conditions (e.g., using DIEA in DCM). Activation of the carboxylic acid with coupling reagents like DIC/HOBt improves yield . Purification is achieved via reverse-phase HPLC or silica gel chromatography, with characterization by H/C NMR and LC-MS to confirm identity and purity .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Disposal : Collect waste in designated containers for incineration by authorized facilities to prevent environmental release .

Q. How is the compound characterized post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies protons on the dihydroisoindole ring (δ 5.1–5.3 ppm) and Fmoc group (δ 7.2–7.8 ppm). C NMR confirms carbonyl (C=O) signals at ~170 ppm .

- LC-MS : ESI-MS in positive ion mode detects [M+H] peaks, with retention times matched to standards .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

- Troubleshooting :

- Activators : Replace DIC with HATU or PyBOP for sterically hindered amines .

- Solvent Systems : Use DMF/DCM mixtures (1:1) to enhance solubility.

- Reaction Time : Extend coupling to 2–4 hours with agitation .

Q. How to address discrepancies in stability data under acidic conditions?

- Resolution Strategy :

- Condition-Specific Assays : Perform stability tests (e.g., 1% TFA in DCM) with LC-MS tracking over 0–24 hours.

- Comparative Analysis : Cross-reference with analogs (e.g., Fmoc-protected azetidines) to identify structural vulnerabilities .

Q. What strategies mitigate dihydroisoindole ring oxidation during storage?

- Preventive Measures :

- Storage : Keep under argon at -20°C in amber vials to block light/oxygen .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions .

- Degradation Monitoring : Use H NMR to detect new peaks at δ 6.5–7.0 ppm (oxidized isoindole) .

Q. How to interpret complex splitting patterns in NMR due to the dihydroisoindole ring?

- Advanced Techniques :

- 2D NMR : COSY and HSQC resolve overlapping signals from the bicyclic ring’s geminal protons.

- Computational Modeling : DFT calculations predict ring current effects on chemical shifts .

Data Analysis and Ecological Considerations

Q. How to assess environmental impact in absence of ecotoxicological data?

- Predictive Tools :

- QSAR Models : Use EPI Suite™ to estimate bioaccumulation (logP ~3.5) and toxicity (LC for fish) .

- Persistence Testing : Conduct OECD 301B biodegradation assays in simulated wastewater .

Q. What structural analogs are available for comparative studies?

- Key Analogs :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.